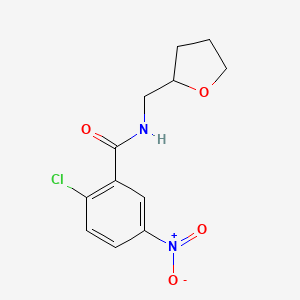

2-chloro-5-nitro-N-(tetrahydro-2-furanylmethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzamide derivatives, including structures similar to 2-chloro-5-nitro-N-(tetrahydro-2-furanylmethyl)benzamide, often involves multi-step reactions that include nitration, chlorination, and amidation processes. For example, benzamides can be synthesized through the refluxing of corresponding nitrobenzamide with reagents like thionyl chloride in dry toluene, followed by treatment with specific acids in the presence of triethylamine (A. Saeed, Shahid Hussain, N. Abbas, M. Bolte, 2010).

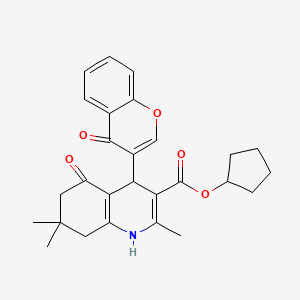

Molecular Structure Analysis

Molecular structure analysis via crystallography reveals the spatial arrangement of atoms within a molecule, providing insights into the compound's geometric parameters. Studies on similar benzamide derivatives have shown that these compounds crystallize in specific space groups, with detailed measurements of unit cell dimensions and dihedral angles between aromatic rings (A. Saeed, Shahid Hussain, U. Flörke, 2008). This data is crucial for understanding the physical and chemical behavior of the compound.

Chemical Reactions and Properties

Benzamide derivatives undergo various chemical reactions, including cyclization, nitration, and chlorination, which modify their chemical structure and properties. These reactions are essential for the synthesis of heterocyclic compounds and the development of pharmaceutical agents. For instance, nitration and chlorination are critical steps in synthesizing antitubercular benzothiazinones, highlighting the compound's reactivity and potential for drug development (A. Richter, R. Goddard, Tom Schlegel, P. Imming, R. W. Seidel, 2021).

Mecanismo De Acción

Target of Action

The primary targets of 2-chloro-5-nitro-N-(tetrahydro-2-furanylmethyl)benzamide are Nuclear receptor coactivator 2 , Peroxisome proliferator-activated receptor gamma (PPARγ) , and Retinoic acid receptor RXR-alpha . These receptors play pivotal roles in regulating glucose and lipid metabolism as well as inflammation .

Mode of Action

The compound interacts with its targets, leading to changes in their activity. For instance, it has been found to trigger Perilipin 2 expression via PPARδ , a well-known PPARγ target . This interaction results in changes in the expression of several genes involved in lipid uptake, transport, and storage, as well as fatty acid synthesis .

Biochemical Pathways

The affected pathways primarily involve lipid metabolism. The compound’s interaction with its targets leads to the upregulation of several genes involved in lipid uptake, transport, and storage, as well as fatty acid synthesis . These changes in gene expression affect downstream biochemical pathways, leading to increased lipogenesis and triglyceride levels .

Result of Action

The molecular and cellular effects of the compound’s action include the upregulation of several genes involved in lipid metabolism and an increase in lipogenesis and triglyceride levels . These changes can have significant effects on the cells’ metabolic processes and overall function.

Propiedades

IUPAC Name |

2-chloro-5-nitro-N-(oxolan-2-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2O4/c13-11-4-3-8(15(17)18)6-10(11)12(16)14-7-9-2-1-5-19-9/h3-4,6,9H,1-2,5,7H2,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODITUXZCDVCDMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-5-nitro-N-(tetrahydrofuran-2-ylmethyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3-fluorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4959380.png)

![5-acetyl-N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-thiophenecarboxamide](/img/structure/B4959386.png)

![2-[3-(2,5-dichlorophenoxy)propoxy]-1,3-dimethoxybenzene](/img/structure/B4959394.png)

![3-{[(3-fluorobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B4959410.png)

![1-{[6-(isopropylthio)hexyl]oxy}naphthalene](/img/structure/B4959447.png)

![1-{3-[3-(6-methoxy-3-pyridinyl)phenyl]-1H-pyrazol-1-yl}-2-methyl-2-propanol](/img/structure/B4959455.png)

![ethyl 2-({N-(2,4-dimethoxyphenyl)-N-[(2-nitrophenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B4959471.png)

![1-(3-ethoxy-4-methoxybenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B4959489.png)

![3-allyl-5-{5-chloro-2-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4959497.png)